molecular formula C12H8Cl2O4 B1303421 Methyl 5-(3,5-dichlorophenoxy)-2-furoate CAS No. 306935-18-2

Methyl 5-(3,5-dichlorophenoxy)-2-furoate

Cat. No.: B1303421
CAS No.: 306935-18-2
M. Wt: 287.09 g/mol
InChI Key: NPBMLPOXMSWIBA-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-dichlorophenoxy)-2-furoate: is an organic compound with the molecular formula C12H8Cl2O4 This compound is characterized by the presence of a furoate ester linked to a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,5-dichlorophenoxy)-2-furoate typically involves the esterification of 5-(3,5-dichlorophenoxy)-2-furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(3,5-dichlorophenoxy)-2-furoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, Methyl 5-(3,5-dichlorophenoxy)-2-furanol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Methyl 5-(3,5-dichlorophenoxy)-2-furanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 5-(3,5-dichlorophenoxy)-2-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-dichlorophenoxy)-2-furoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

    Methyl 2-(3,5-dichlorophenoxy)-5-furoate: A structural isomer with similar chemical properties but different biological activity.

    3,5-Dichlorophenyl isocyanate: Another dichlorophenoxy derivative used in organic synthesis.

    4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride: A related compound with applications in the synthesis of sulfonyl derivatives.

Uniqueness: Methyl 5-(3,5-dichlorophenoxy)-2-furoate stands out due to its unique combination of a furoate ester and a dichlorophenoxy group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 5-(3,5-dichlorophenoxy)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4/c1-16-12(15)10-2-3-11(18-10)17-9-5-7(13)4-8(14)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBMLPOXMSWIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)OC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380852
Record name methyl 5-(3,5-dichlorophenoxy)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-18-2
Record name methyl 5-(3,5-dichlorophenoxy)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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